

An In-depth Technical Guide to Dolutegravir Intermediate-1 (CAS 1335210-23-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dolutegravir intermediate-1

Cat. No.: B560546

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Dolutegravir intermediate-1**, identified by CAS number 1335210-23-5. Dolutegravir is a critical antiretroviral medication used in the treatment of HIV-1 infection, and this intermediate is a cornerstone in its chemical synthesis.^{[1][2][3][4]} This document details the chemical properties, synthesis methodologies, and experimental protocols related to this intermediate, presenting quantitative data in a structured format for ease of comparison and analysis. Furthermore, this guide includes detailed visualizations of the synthesis workflows to facilitate a deeper understanding of the manufacturing processes.

Chemical Identity and Properties

Dolutegravir intermediate-1 is chemically known as 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.^{[5][6][7][8][9]} It serves as a crucial building block in the synthesis of Dolutegravir, a potent HIV integrase inhibitor.^{[5][10]}

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1335210-23-5	[1] [2] [6] [7] [8] [9] [11] [12] [13] [14] [15]
Molecular Formula	C13H17NO8	[8] [9] [11] [12] [13] [14]
Molecular Weight	315.28 g/mol	[8] [9] [12] [13] [14]
IUPAC Name	1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid	[8] [11]
Appearance	Solid	[1] [11]
Melting Point	Approximately 150-155 °C	[7]
Solubility	Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO); limited solubility in water.	[3] [7]
Purity	Commercially available with purities of 97%, 98%, and 99.52%.	[2] [3] [11]
Storage	Inert atmosphere, room temperature. As a powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1] [11]

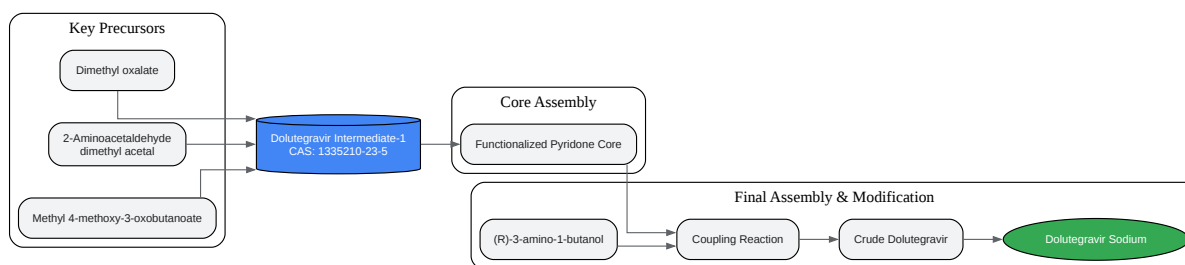
Synthesis of Dolutegravir and the Role of Intermediate-1

The synthesis of Dolutegravir can be achieved through various routes, with many modern approaches starting from (R)-3-amino-1-butanol to construct the bicyclic amine fragment,

followed by the formation of the pyridone ring.[16] This intermediate, CAS 1335210-23-5, is a key component in building the functionalized pyridone core of the Dolutegravir molecule.

A common synthetic strategy involves the reaction of this intermediate with other key fragments to assemble the final complex structure of Dolutegravir. One patented process, for instance, describes the condensation of a derivative of this intermediate with an optically active acid addition salt of (R)-3-amino-1-butanol.[17]

Below is a generalized workflow illustrating the synthesis of Dolutegravir, highlighting the position of Intermediate-1.



[Click to download full resolution via product page](#)

A high-level overview of the Dolutegravir synthesis workflow.

Experimental Protocols for Synthesis

Synthesis of Dolutegravir Intermediate-1 (CAS 1335210-23-5)

This protocol is based on a reported synthesis method.[5]

Step 1: Formation of Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

- To methyl 4-methoxy-3-oxobutanoate, add N,N-Dimethylformamide dimethyl acetal.
- Maintain the mixture at 25-30°C for 2 hours.

Step 2: Reaction with 2-Aminoacetaldehyde Dimethyl Acetal

- Dissolve the resulting methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate in methanol.
- Add 2-aminoacetaldehyde dimethyl acetal to the solution.
- Stir the mixture at 20-30°C for 2 hours.
- Remove the solvent under reduced pressure.

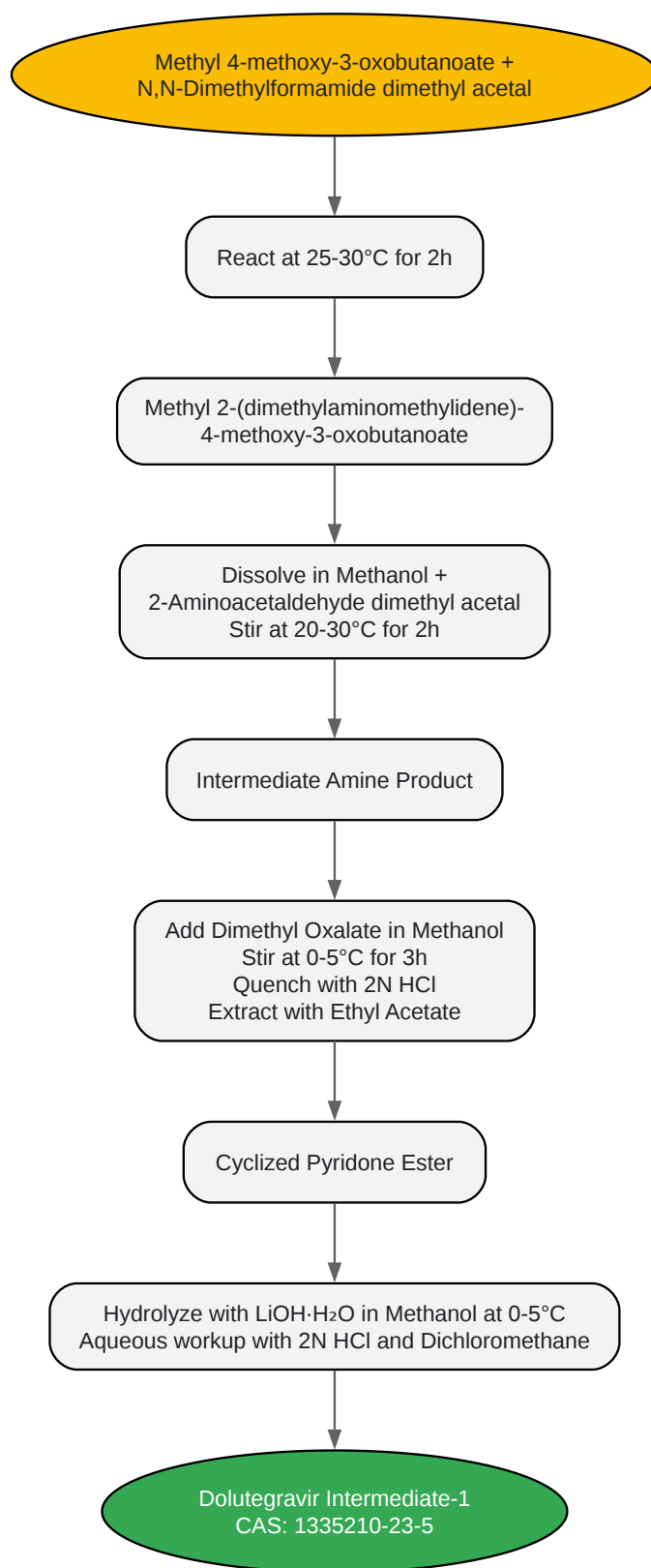
Step 3: Cyclization and Formation of the Pyridone Ring

- Dilute the residue from the previous step with methanol.
- Add dimethyl oxalate at 25-30°C.
- Stir the mixture at 0-5°C for 3 hours.
- Quench the reaction with 2 N aqueous HCl.
- Extract the product with ethyl acetate (3 times).

Step 4: Hydrolysis to Obtain the Final Intermediate

- The organic phase from the previous step is further processed.
- Dissolve the product in methanol and cool to 0-5°C.
- Add lithium hydroxide monohydrate.
- After the reaction is complete, dilute the residue with dichloromethane and pour it into cold (0-5°C) 2 N aqueous HCl.
- Separate the organic phase, extract the aqueous layer with dichloromethane (2 times).

- Wash the combined organic layers with demineralized water and concentrate under reduced pressure at 40-45°C to obtain the crude intermediate.
- Further purification can be carried out to obtain the final product.



[Click to download full resolution via product page](#)

A detailed workflow for the synthesis of **Dolutegravir Intermediate-1**.

Synthesis of (R)-3-Amino-1-Butanol

(R)-3-amino-1-butanol is another critical chiral intermediate for Dolutegravir synthesis.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Table 2: Synthesis of (R)-3-Amino-1-Butanol via Reduction of (R)-3-Aminobutanoic Acid[\[20\]](#)

Parameter	Value
Starting Material	(R)-3-aminobutanoic acid
Reducing Agent	Sodium aluminum hydride
Scale	20 gram
Isolated Yield	61-67%
Purity	96-99%
Optical Purity	100%

Experimental Procedure Outline: A one-step process involving the reduction of commercially available (R)-3-aminobutanoic acid using the cost-effective reducing agent, sodium aluminum hydride.[\[20\]](#)

Quantitative Data Summary

The synthesis of Dolutegravir and its intermediates involves multiple steps with varying efficiencies. The following tables summarize key quantitative data from different reported synthetic routes.

Table 3: Yields and Purity in Dolutegravir Synthesis

Synthesis Step/Route	Reported Yield	Purity	Source
Six-Step Synthesis of Dolutegravir Sodium (Overall)	51%	-	[16]
Seven-Step Synthesis by Micro Labs (Overall)	29%	-	[22]
Final Step: Conversion of Crude Dolutegravir to Sodium Salt	94%	99.9% (HPLC)	[22]
Amide Coupling using HATU	55%	-	[22]
Biosynthesis of (R)-3-amino-1-butanol (Max Yield)	29.6 g/L	99.9% e.e.	[18]
MgBr ₂ -Promoted Cyclization for a Key Intermediate	45%	99.9% (HPLC)	[23]

Conclusion

Dolutegravir intermediate-1 (CAS 1335210-23-5) is a pivotal molecule in the production of the anti-HIV drug Dolutegravir. Understanding its chemical properties and the intricacies of its synthesis is essential for drug development professionals. The methodologies and data presented in this guide offer a detailed technical resource for researchers and scientists working on the synthesis and optimization of Dolutegravir and related compounds. The provided workflows and quantitative data aim to support efforts in developing more efficient, scalable, and cost-effective manufacturing processes for this life-saving medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arctomsci.com [arctomsci.com]
- 2. Dolutegravir intermediate-1 | CAS#:1335210-23-5 | Chemsrce [chemsrc.com]
- 3. Dolutegravir intermediate-1 | HIV Protease | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | 1335210-23-5 [chemicalbook.com]
- 6. CAS 1335210-23-5: 1-(2,2-Dimethoxyethyl)-1,4-dihydro-3-met... [cymitquimica.com]
- 7. Best CAS No 1197953-49-3 2,5-DICHLORO-N-(2-(DIMETHYLPHOSPHORYL)PHENYL)PYRIMIDIN-4-AMINE Pharmaceutical Intermediates-1 Supplier, Manufacturer | Afine [afinechem.com]
- 8. CAS 1335210-23-5 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Dolutegravir Impurity 22 | CAS No: 1335210-23-5 [aquigenbio.com]
- 10. Cas 1335210-23-5, 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | lookchem [lookchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemscene.com [chemscene.com]
- 13. Bictegravir Impurity 18 - CAS - 1335210-23-5 | Axios Research [axios-research.com]
- 14. 1-(2,2-Dimethoxyethyl)-1,4-dihydro-3-methoxy-4-oxo-2,5-pyridinedicarboxylic Acid 2-Methyl Ester [lgcstandards.com]
- 15. 1335210-23-5|1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 16. New Synthesis of HIV Drug Dolutegravir Sodium - ChemistryViews [chemistryviews.org]
- 17. US9573965B2 - Process for the preparation of Dolutegravir - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]
- 19. Page loading... [wap.guidechem.com]
- 20. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 21. chembk.com [chembk.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Preparation of the Key Dolutegravir Intermediate via MgBr₂-Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dolutegravir Intermediate-1 (CAS 1335210-23-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560546#dolutegravir-intermediate-1-cas-number-1335210-23-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com